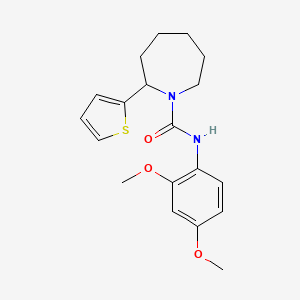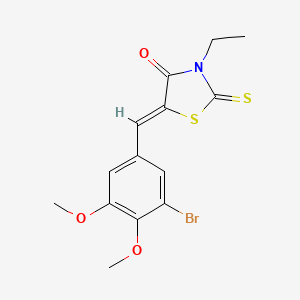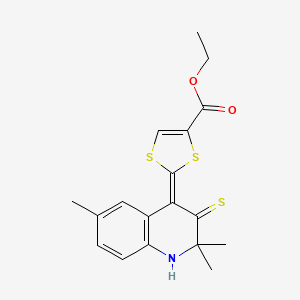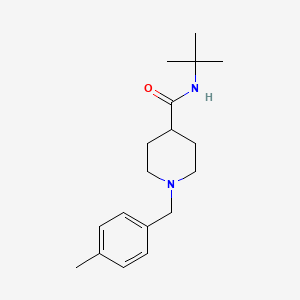![molecular formula C22H26N2O2 B5055849 N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE](/img/structure/B5055849.png)
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE typically involves the reaction of 4-(propan-2-yl)benzoic acid with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)17-6-8-18(9-7-17)21(25)23-20-12-10-19(11-13-20)22(26)24-14-4-3-5-15-24/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSMCYDHBJQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-bromophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5055770.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5055794.png)
![1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5055802.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)

![8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B5055820.png)


![2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5055846.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5055848.png)
